2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanone
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Overview
Description
2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H7Br2FO. It is characterized by the presence of two bromine atoms and a fluorine atom attached to a naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanone typically involves the bromination of 1-(4-fluoronaphthalen-1-yl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form 2-bromo-1-(4-fluoronaphthalen-1-yl)ethanol using reducing agents like sodium borohydride.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles such as NaOH, NH3, or RSH in polar solvents like water or ethanol.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
- Substitution reactions yield products like 2-hydroxy-1-(4-fluoronaphthalen-1-yl)ethanone.
- Reduction reactions yield 2-bromo-1-(4-fluoronaphthalen-1-yl)ethanol.
- Oxidation reactions yield 2,2-dibromo-1-(4-fluoronaphthalen-1-yl)acetic acid .
Scientific Research Applications
2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanone involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or modification of protein function. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
- 2,2-Dibromo-1-(4-chloronaphthalen-1-yl)ethanone
- 2,2-Dibromo-1-(4-bromonaphthalen-1-yl)ethanone
- 2,2-Dibromo-1-(4-methylnaphthalen-1-yl)ethanone
Uniqueness: 2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanone is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,2-dibromo-1-(4-fluoronaphthalen-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br2FO/c13-12(14)11(16)9-5-6-10(15)8-4-2-1-3-7(8)9/h1-6,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBXWNBWPCRTIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C(=O)C(Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br2FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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